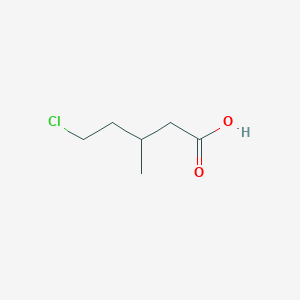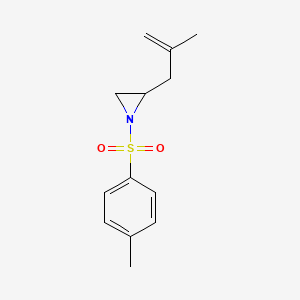
1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the aziridine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the 2-Methylprop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction where the aziridine nitrogen attacks an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, alcohols, or thiols, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The presence of the 4-methylbenzenesulfonyl group can influence the compound’s electronic properties and reactivity, while the 2-methylprop-2-en-1-yl group can affect its steric properties.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound of the aziridine class, known for its high reactivity.
1-(4-Methylbenzenesulfonyl)aziridine: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
2-(2-Methylprop-2-en-1-yl)aziridine: Similar structure but lacks the 4-methylbenzenesulfonyl group.
Uniqueness
1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine is unique due to the combination of the 4-methylbenzenesulfonyl group and the 2-methylprop-2-en-1-yl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C13H17NO2S |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-(2-methylprop-2-enyl)aziridine |
InChI |
InChI=1S/C13H17NO2S/c1-10(2)8-12-9-14(12)17(15,16)13-6-4-11(3)5-7-13/h4-7,12H,1,8-9H2,2-3H3 |
Clave InChI |
HEHZZQCIQWOJKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


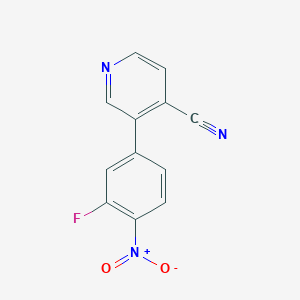
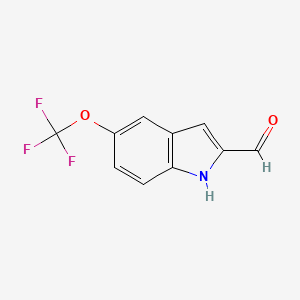
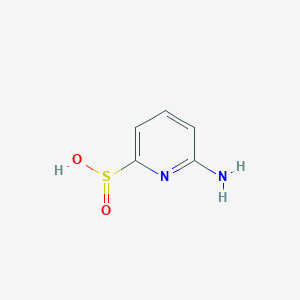
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
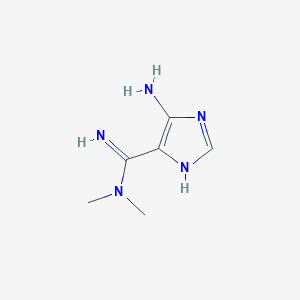
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
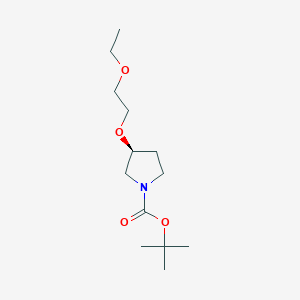
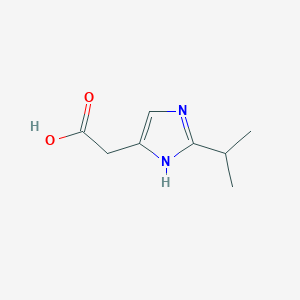
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
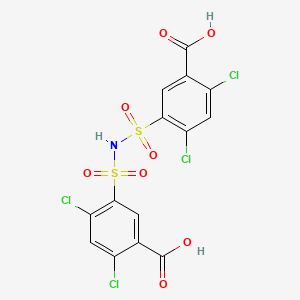
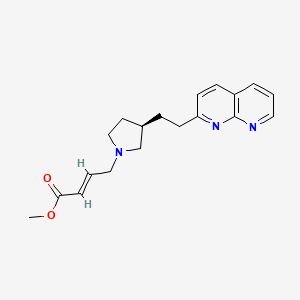
![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
